Chlormadinone
CAS No.: 1961-77-9
Cat. No.: VC21343785
Molecular Formula: C21H27ClO3
Molecular Weight: 362.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1961-77-9 |
---|---|
Molecular Formula | C21H27ClO3 |
Molecular Weight | 362.9 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 |
Standard InChI Key | VUHJZBBCZGVNDZ-TTYLFXKOSA-N |
Isomeric SMILES | CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O |
SMILES | CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O |
Canonical SMILES | CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 196-199°C |
Chemical Properties and Pharmacology
Chlormadinone acetate is a derivative of naturally secreted progesterone that demonstrates high affinity and selective activity at the progesterone receptor . Unlike natural progesterone, it exhibits moderate anti-androgenic properties alongside its anti-estrogenic effects, creating a unique pharmacological profile that explains its diverse clinical applications . The compound functions through multiple mechanisms, including blocking androgen receptors in target organs and reducing the activity of skin 5-alpha-reductase . Additionally, it suppresses gonadotropin secretion, which leads to reduced ovarian and adrenal androgen production .
Pharmacokinetic Properties
Chlormadinone acetate demonstrates favorable pharmacokinetic properties that contribute to its clinical efficacy. Following oral administration, the compound undergoes rapid and almost complete absorption . Unlike many other steroidal compounds, chlormadinone acetate primarily binds to albumin rather than Sex-Hormone-Binding-Globulin (SHBG) . Multiple dosing studies have established that steady-state concentrations are reached by day 7 after beginning oral administration, with peak plasma concentrations of approximately 2 ng/ml . The half-life of chlormadinone acetate is approximately 34 hours after a single dose and extends to approximately 38 hours after multiple dose administration .
Pharmacokinetic Parameter | Value for Chlormadinone Acetate |
---|---|
Absorption | Rapid and almost complete after oral administration |
Protein Binding | Primarily to albumin rather than SHBG |
Time to Steady State | 7 days after oral administration |
Peak Plasma Concentration | Approximately 2 ng/ml |
Half-life (Single Dose) | Approximately 34 hours |
Half-life (Multiple Doses) | Approximately 38 hours |
Therapeutic Applications
Dermatological Benefits
One of the most notable therapeutic advantages of chlormadinone acetate is its efficacy in treating androgen-related skin disorders due to its anti-androgenic properties . The ethinylestradiol component in combined formulations reduces serum FSH levels, while the chlormadinone acetate component inhibits follicular growth and endogenous gonadotropin secretion, explaining its potential to improve skin disorders attributable to hyperandrogenemia .
Efficacy in Acne Treatment
Chlormadinone acetate has demonstrated significant efficacy in the treatment of acne vulgaris. In a randomized phase III trial involving 377 patients with moderate papulopustular acne, ethinylestradiol/chlormadinone acetate treatment was associated with a clinical response in significantly more patients than with placebo . After six treatment cycles, the median reduction from baseline in the number of papules and/or pustules on the face was substantially greater in women receiving ethinylestradiol/chlormadinone acetate (-63.6% vs -45.3%; p = 0.03) .
In a comparative study of 199 women with mild-to-moderate papulopustular acne, a significantly greater proportion of women receiving ethinylestradiol/chlormadinone acetate experienced a clinical response after 12 treatment cycles compared to those receiving ethinylestradiol/levonorgestrel (59.4% vs 45.9%; p = 0.02) . The proportion of women with a complete response in papulopustular acne of the face after 12 cycles was also greater in the ethinylestradiol/chlormadinone acetate group than the ethinylestradiol/levonorgestrel group (16.5% vs 4.3%) . Notably, no deterioration of acne was observed in women receiving ethinylestradiol/chlormadinone acetate, whereas some patients receiving ethinylestradiol/levonorgestrel experienced symptom deterioration .
Study Type | Population | Intervention | Comparator | Primary Outcome | Results for EE/CMA | Results for Comparator | P-value |
---|---|---|---|---|---|---|---|
Randomized Phase III Trial | 377 patients with moderate papulopustular acne | EE/CMA | Placebo | ≥50% reduction in papules/pustules | Median reduction: -63.6% | Median reduction: -45.3% | 0.03 |
Comparative Trial | 199 women with mild-to-moderate papulopustular acne | EE/CMA | EE/LNG | ≥50% reduction after 12 cycles | 59.4% | 45.9% | 0.02 |
Comparative Trial | 199 women with mild-to-moderate papulopustular acne | EE/CMA | EE/LNG | Complete response after 12 cycles | 16.5% | 4.3% | Not reported |
Management of Seborrhea
Several large clinical studies have indicated potential benefits of ethinylestradiol/chlormadinone acetate in treating seborrhea . In a phase III, randomized controlled trial comparing ethinylestradiol/chlormadinone acetate and ethinylestradiol/levonorgestrel in 199 women with mild-to-moderate papulopustular acne (of whom 62 had mostly mild or moderate seborrhea at baseline), seborrhea resolved in a large proportion of patients receiving ethinylestradiol/chlormadinone acetate after 12 treatment cycles .
In another phase III trial, a greater proportion of patients with seborrhea at baseline (n = 276) receiving ethinylestradiol/chlormadinone acetate demonstrated total symptom resolution compared with patients receiving placebo . These findings suggest that chlormadinone acetate-containing contraceptives may offer therapeutic benefits for seborrhea, although dedicated trials in seborrhea-specific populations would provide more definitive evidence.
Management of Menstrual Disorders
A prospective, observational, non-interventional, multicenter study (TeeNIS) in young women (≤20 years of age) found that chlormadinone acetate/ethinylestradiol intake resulted in significant reductions in cycle disorders . After six months of treatment, there were notable reductions in spotting (-46%), breakthrough bleeding (-64%), heavy bleeding (-95%), and secondary amenorrhea (-76%), with all improvements achieving statistical significance (p ≤ 0.001) .
The same study reported a substantial reduction (-56%) in dysmenorrhea among participants . Additional benefits included decreases in the number of patients who used analgesics (-75%) and those experiencing dysmenorrhea-associated symptoms such as back pain (-69%), headache (-70%), nausea/vomiting (-85%), diarrhea (-80%), and mood swings (-75%) . There were also significant reductions in absence from school/job due to dysmenorrhea (-92%) and restrictions in leisure/sporting activities because of dysmenorrhea (-83%) .
Parameter | Reduction After 6 Months of CMA/EE Treatment (%) | P-value |
---|---|---|
Spotting | -46% | ≤0.001 |
Breakthrough bleeding | -64% | ≤0.001 |
Heavy bleeding | -95% | ≤0.001 |
Secondary amenorrhea | -76% | ≤0.001 |
Dysmenorrhea | -56% | ≤0.001 |
Analgesic use | -75% | ≤0.001 |
Back pain | -69% | ≤0.001 |
Headache | -70% | ≤0.001 |
Nausea/vomiting | -85% | ≤0.001 |
Diarrhea | -80% | ≤0.001 |
Mood swings | -75% | ≤0.001 |
School/job absence | -92% | ≤0.001 |
Restricted leisure activities | -83% | ≤0.001 |
Chemical Synthesis and Pharmaceutical Production
The synthesis of chlormadinone acetate involves several chemical processes. According to patent information, chlormadinone acetate can be synthesized from 17α-acetoxyl group-6,7α-epoxy-4-pregnene-3,20-diketone through a single-stage method . This intermediate compound undergoes reaction with anhydrous hydrogen chloride gas or hydrochloric acid to obtain the intermediate chloropharin, which can then be dehydrated to obtain the final product .
The purification of chlormadinone acetate requires precise separation techniques to ensure pharmaceutical-grade quality. Chromatographic analysis can distinguish chlormadinone acetate from related compounds such as Delmadinone acetic ester, with retention time differences of 9.3 and 11.3 minutes respectively . This level of precision in separation is crucial for maintaining the purity and quality of the final pharmaceutical product.
Alternative synthetic pathways may involve multiple steps, including oxidation reactions using reagents such as chloranil (tetrachloro-right-benzoquinones) or the mixture of chloranil and tin anhydride . The synthetic chemistry of chlormadinone acetate represents an important aspect of pharmaceutical development that ensures consistent product quality and therapeutic efficacy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume